N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide
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Overview
Description
“N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide” is a complex organic compound. It is a derivative of thiopropamine, which is a stimulant drug and an analogue of amphetamine where the phenyl ring has been replaced by thiophene . Thiopropamine has similar stimulant effects to amphetamine but with around one third the potency . The N-methyl and thiophen-3-yl analogues are also known and are somewhat more potent, though still generally weaker than the corresponding amphetamines .
Chemical Reactions Analysis
Thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as our compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Properties
Thiophene derivatives have also been reported to exhibit anticancer properties . This opens up the possibility of our compound being used in cancer research and treatment.
Antimicrobial Properties
Thiophene derivatives have shown antimicrobial properties . This suggests that our compound could be used in the development of new antimicrobial agents.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests potential industrial applications for our compound.
Material Science
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that our compound could have applications in the development of new materials and technologies.
Urease Inhibition
Some thiophene derivatives have shown excellent urease inhibition activity . This suggests that our compound could potentially be used in research related to urease inhibition.
Kinase Inhibition
Thiophene derivatives have been reported to inhibit kinases . This suggests that our compound could be used in the development of new kinase inhibitors.
Mechanism of Action
Future Directions
The future directions for the study of “N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. Given the therapeutic importance of synthetic thiophene , it could be interesting to investigate the potential biological activities of this compound.
properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,9-4-6-17-7-9)8-13-11(15)10-3-5-14-16-10/h3-7H,8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMKNJTXCBZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=NO1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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